![molecular formula C21H20O7 B592813 4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one CAS No. 221002-11-5](/img/structure/B592813.png)
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one
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Overview
Description
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one is a natural product found in Maclura pomifera with data available.
Scientific Research Applications
Antibacterial and Anti-inflammatory Effects
- The compound, isolated from Belamcanda chinensis, exhibits antimicrobiotic and anti-inflammatory effects. It features a chromen-4-one system and a benzene ring, inclined at a specific angle, linked by hydrogen bonds (Liu, Ma, Gao, & Wu, 2008).
Antimicrobial Activity
- A series of related chromen-2-ones have demonstrated in vitro antibacterial activity against various bacterial strains, suggesting potential for broad-spectrum antibacterial applications (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).
- Novel chromen-4-ones synthesized via microwave-assisted synthesis have shown potent activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Ashok et al., 2016).
- The antibacterial activity of synthesized 4-hydroxy-chromen-2-one derivatives has been evaluated, showing high levels of bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).
Antioxidant and Antimicrobial Properties
- Synthesized 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides have exhibited antimicrobial and antioxidant activity, highlighting their therapeutic potential (Hatzade et al., 2008).
Molecular Interactions and Photovoltaic Efficiency
- A study on the interaction of chromen-4-one derivatives with graphene revealed enhanced physicochemical properties and potential photovoltaic efficiency, demonstrating their utility in material science and renewable energy applications (Al-Otaibi et al., 2020).
Inhibition of Neutrophil Pro-Inflammatory Responses
- New chromen-4-one derivatives isolated from Aquilaria sinensis exhibited inhibitory activities on neutrophil pro-inflammatory responses, indicating potential applications in anti-inflammatory therapies (Wang et al., 2018).
properties
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-21(2,25)20-19(26-3)16-14(28-20)8-13-15(18(16)24)17(23)12(9-27-13)10-4-6-11(22)7-5-10/h4-9,19-20,22,24-25H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFBVESTDOVORR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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